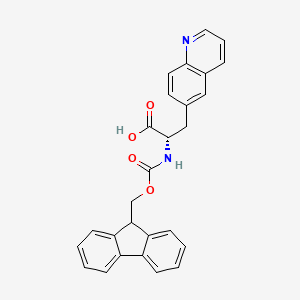

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid

Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected amino acid derivative. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal via piperidine treatment . The quinolin-6-yl substituent introduces a heteroaromatic system, which may enhance interactions with biological targets such as proteins or nucleic acids.

Key characteristics inferred from analogs include:

- Molecular Formula: Likely C₂₈H₂₂N₂O₄ (based on substituent substitution from similar compounds ).

- Applications: Primarily as a building block in peptide synthesis, drug discovery, and biochemical research.

- Storage: Expected to require dry, cold storage (-20°C) to preserve stability, as seen in analogs .

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-quinolin-6-ylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25(15-17-11-12-24-18(14-17)6-5-13-28-24)29-27(32)33-16-23-21-9-3-1-7-19(21)20-8-2-4-10-22(20)23/h1-14,23,25H,15-16H2,(H,29,32)(H,30,31)/t25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOCAXUVRCYHEN-VWLOTQADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC5=C(C=C4)N=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC5=C(C=C4)N=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid, commonly referred to as Fmoc-quinoline amino acid, is a synthetic compound notable for its complex structure and potential biological applications. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C23H21N3O5

- Molecular Weight : 419.44 g/mol

- IUPAC Name : this compound

The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety, allowing for selective reactions during peptide synthesis. The quinoline component is known for its diverse pharmacological properties, including antimicrobial and anticancer activities.

Biological Activity Overview

The biological activity of Fmoc-quinoline amino acid can be categorized into several key areas:

- Antimicrobial Activity : Research indicates that derivatives of quinoline exhibit significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds similar in structure have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa .

- Anticancer Potential : Quinoline derivatives are often investigated for their anticancer properties. Studies have demonstrated that modifications to the quinoline ring can enhance cytotoxicity against cancer cell lines, suggesting that Fmoc-quinoline amino acid may have similar effects .

- Peptide Synthesis : As a building block in peptide synthesis, Fmoc-quinoline amino acid facilitates the creation of peptides with potential therapeutic effects. The stability provided by the Fmoc group allows for controlled synthesis without degradation of the active components .

The mechanism of action for this compound involves several biochemical pathways:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial growth and proliferation. For example, structural analogs have inhibited bacterial DnaG primase, which is crucial for DNA replication in bacteria .

- Cell Membrane Interaction : The hydrophobic nature of the fluorenyl group may enhance the compound's ability to penetrate cell membranes, facilitating its interaction with intracellular targets .

Case Studies

Several studies highlight the biological activity of Fmoc derivatives and their potential applications:

- Antimicrobial Testing :

- Cytotoxicity Assays :

-

Peptide Development :

- Research into peptide synthesis using Fmoc-protected amino acids has shown that the resulting peptides exhibit enhanced stability and bioactivity, making them suitable candidates for drug development .

Comparative Analysis

To illustrate the unique properties of this compound compared to other similar compounds, the following table summarizes key features:

| Compound Name | Structure Similarity | Unique Features | Biological Activity |

|---|---|---|---|

| Fmoc-L-Tyrosine | Contains an Fmoc group | Aromatic side chain | Antioxidant properties |

| Fmoc-L-Alanine | Contains an Fmoc group | Simple aliphatic side chain | Building block in peptides |

| Fmoc-L-Leucine | Contains an Fmoc group | Branched aliphatic side chain | Enhances peptide stability |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid). For instance, derivatives with quinoline substitutions have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . The structural modifications in these compounds enhance their ability to penetrate bacterial membranes, thereby improving their efficacy as antimicrobial agents.

Antiviral Activity

Research indicates that similar compounds exhibit antiviral properties. For example, certain 9-fluorenone derivatives have demonstrated cytotoxic effects on viral strains, suggesting their potential as antiviral agents . The mechanism of action is hypothesized to involve interference with viral replication processes.

Drug Development

Peptide Synthesis

The compound is utilized in peptide synthesis as a protecting group for amino acids. The fluorenylmethoxycarbonyl group allows for selective protection during peptide assembly, facilitating the synthesis of complex peptides that can be used in therapeutic applications . This method has been crucial in developing peptides with enhanced stability and bioactivity.

Cancer Research

The compound's derivatives are being explored for their role in cancer treatment. Studies suggest that modifications to the quinoline structure can lead to compounds that inhibit cancer cell proliferation . This is particularly relevant in targeting specific pathways involved in tumor growth and metastasis.

Biological Research

Neuroprotective Effects

Investigations into the neuroprotective properties of related compounds have revealed potential benefits in treating neurodegenerative diseases. By modulating neurotransmitter systems, these compounds may help mitigate excitotoxicity associated with conditions like Alzheimer's disease . The dual action of some derivatives as both agonists and antagonists at various receptors provides a promising avenue for future research.

Structure-Activity Relationship Studies

A significant aspect of research involves understanding the structure-activity relationships (SAR) of this compound). By systematically altering functional groups and analyzing their effects on biological activity, researchers aim to design more potent derivatives with targeted therapeutic effects .

Summary Table of Applications

| Application Area | Description | Example Compounds/Findings |

|---|---|---|

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | Compounds with quinoline substitutions |

| Antiviral Activity | Potential inhibitors of viral replication | 9-fluorenone derivatives |

| Peptide Synthesis | Used as a protecting group in peptide assembly | Fmoc-based synthesis methods |

| Cancer Research | Inhibits cancer cell proliferation | Modified quinoline derivatives |

| Neuroprotective Effects | Modulates neurotransmitter systems to protect against neurodegeneration | Compounds showing dual receptor activity |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and discussion highlight key differences and similarities between the target compound and its analogs.

Table 1: Comparison of Fmoc-Protected Amino Acid Derivatives

Structural and Functional Differences

Aromatic Substituent Effects

- Quinolin-6-yl: The quinoline moiety is a bicyclic heteroaromatic system with a basic nitrogen atom.

- Indol-3-yl : Indole derivatives are common in bioactive molecules (e.g., kinase inhibitors). The 6-fluoro substitution in may enhance metabolic stability .

- Tetrazol-5-yl : The tetrazole group is a bioisostere for carboxylic acids, improving solubility and bioavailability in peptidomimetics .

Q & A

Q. What are the optimal reaction conditions for synthesizing (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(quinolin-6-yl)propanoic acid?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amino group, followed by coupling with quinolin-6-yl-propanoic acid derivatives. Key steps include:

- Protection : Use Fmoc-Cl (isobutoxycarbonyl chloride) under anhydrous conditions in dichloromethane (DCM) or dimethylformamide (DMF) at 0–4°C to prevent racemization .

- Coupling : Activate the carboxylic acid with reagents like HOBt/EDCI or DCC, and maintain a pH of 8–9 using tertiary amines (e.g., DIEA) to ensure efficient amide bond formation .

- Deprotection : Remove the Fmoc group with 20% piperidine in DMF, monitored by HPLC to confirm completion .

Q. How does the Fmoc group influence the compound’s stability and reactivity in peptide synthesis?

The Fmoc group provides orthogonal protection for the amine, allowing selective deprotection under mild basic conditions without affecting acid-labile side chains. Its UV-active fluorenyl moiety enables real-time monitoring via HPLC or LC-MS . However, the bulky Fmoc group may sterically hinder coupling reactions in sterically constrained environments, necessitating optimized molar ratios of coupling reagents .

Q. What standard characterization techniques are used to confirm the compound’s purity and structure?

- NMR Spectroscopy : H and C NMR confirm the presence of the Fmoc group (δ 4.2–4.4 ppm for the methyleneoxy group) and quinoline protons (aromatic signals at δ 7.5–9.0 ppm) .

- HPLC : Reverse-phase HPLC with UV detection at 265–280 nm (λmax for Fmoc) ensures >98% purity .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] for CHNO: calc. 478.17, observed 478.16) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar Fmoc-amino acid derivatives?

Discrepancies often arise from variations in substituent effects (e.g., quinolin-6-yl vs. indole or naphthalene moieties) or assay conditions. To address this:

- Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing quinoline with pyridine or phenyl groups) .

- Standardize bioactivity assays (e.g., IC measurements) across multiple cell lines and control for batch-to-batch purity differences using validated HPLC methods .

Q. What experimental strategies mitigate challenges in handling this compound’s sensitivity to light and oxidation?

- Storage : Store under inert gas (N or Ar) at –20°C in amber vials to prevent photodegradation of the Fmoc group .

- Handling : Use degassed solvents and conduct reactions under reduced light exposure. Add antioxidants (e.g., 0.1% BHT) to solutions for long-term stability .

- Workup : Purify via flash chromatography under nitrogen pressure and lyophilize immediately after extraction .

Q. How can researchers address gaps in toxicological and ecotoxicological data for this compound?

While acute toxicity data (e.g., LD oral >2000 mg/kg) may be unavailable, preliminary assessments can include:

- In vitro cytotoxicity screening : Use MTT assays on human hepatocyte (HepG2) and renal (HEK293) cell lines .

- Environmental risk modeling : Apply read-across methods using data from structurally related Fmoc-amino acids, noting potential bioaccumulation risks due to the lipophilic quinoline moiety .

Q. What methodologies optimize the compound’s solubility for in vivo pharmacokinetic studies?

- Co-solvent systems : Use DMSO:PEG-400 (1:4 v/v) or cyclodextrin-based formulations to enhance aqueous solubility .

- Prodrug strategies : Introduce ionizable groups (e.g., phosphate esters) at the carboxylic acid moiety, which hydrolyze in vivo to release the active compound .

- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to improve bioavailability and reduce renal clearance .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s reactivity in solid-phase vs. solution-phase synthesis?

Solution-phase synthesis often achieves higher yields (>85%) due to unrestricted diffusion, while solid-phase methods offer easier purification but may suffer from incomplete coupling (60–75% yields). To reconcile:

- Compare reaction kinetics using F NMR (if fluorine tags are present) to monitor real-time progress .

- Optimize resin swelling (e.g., use DCM:DMF 1:1) and extend coupling times to 2–4 hours for solid-phase protocols .

Key Safety and Handling Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.